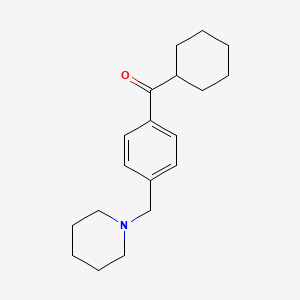

Cyclohexyl 4-(piperidinomethyl)phenyl ketone

描述

属性

IUPAC Name |

cyclohexyl-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO/c21-19(17-7-3-1-4-8-17)18-11-9-16(10-12-18)15-20-13-5-2-6-14-20/h9-12,17H,1-8,13-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLIKRRNRSBSPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00642722 | |

| Record name | Cyclohexyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-77-4 | |

| Record name | Cyclohexyl[4-(1-piperidinylmethyl)phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898775-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexyl{4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00642722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Multi-Step Synthetic Route Overview

The synthesis of cyclohexyl 4-(piperidinomethyl)phenyl ketone generally follows these key stages:

- Diels-Alder Reaction : Formation of 3-cyclohexene-1-carboxylic acid from 1,3-butadiene and acrylic acid.

- Hydrogenation : Saturation of the cyclohexene ring to yield cyclohexanecarboxylic acid.

- Chlorination : Conversion of cyclohexanecarboxylic acid to cyclohexanecarbonyl chloride.

- Friedel-Crafts Acylation : Electrophilic substitution with a benzene derivative to form the ketone.

- Piperidinomethylation : Introduction of the piperidinomethyl group to the phenyl ring (detailed in section 4).

This sequence is optimized to avoid intermediate isolation, enhancing industrial efficiency and yield.

Detailed Reaction Steps and Conditions

| Step | Reaction Description | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1. Diels-Alder | 1,3-Butadiene + Acrylic acid → 3-cyclohexene-1-carboxylic acid | 120–150°C, solvent-free | >99 |

| 2. Hydrogenation | 3-cyclohexene-1-carboxylic acid → Cyclohexanecarboxylic acid | H₂, Pd/C catalyst, 50–100°C | 95–98 |

| 3. Chlorination | Cyclohexanecarboxylic acid → Cyclohexanecarbonyl chloride | Thionyl chloride or PCl₃, benzene, reflux | >99 |

| 4. Friedel-Crafts | Cyclohexanecarbonyl chloride + benzene → Cyclohexyl phenyl ketone | AlCl₃, benzene, 25°C | 85–90 |

These conditions have been validated both at laboratory scale and industrial scale with continuous-flow reactors and catalytic improvements such as manganese dioxide oxidation to reduce by-products.

Industrial Optimization and Process Integration

An industrially advantageous process integrates the chlorination and Friedel-Crafts steps in the same reaction vessel without isolation or purification of intermediates. This continuous approach reduces time, cost, and waste, while maintaining high selectivity and yield (>99% conversion and selectivity for key intermediates and final products).

Key features include:

- Use of pressure reactors for Diels-Alder and hydrogenation steps.

- Atmospheric pressure operation for chlorination and Friedel-Crafts.

- Molar ratios carefully controlled (e.g., thionyl chloride to cyclohexanecarboxylic acid at 1:1 to 3:1).

- Addition of benzene if non-aromatic solvents are used to facilitate Friedel-Crafts acylation.

- Avoidance of intermediate purification steps to streamline production.

Introduction of the Piperidinomethyl Group

The transformation of cyclohexyl phenyl ketone to this compound involves functionalization at the para position of the phenyl ring with a piperidinomethyl substituent. This is typically achieved through:

- Formation of an intermediate halogenomethyl or tosylate derivative on the phenyl ring.

- Subsequent nucleophilic substitution with piperidine to introduce the piperidinomethyl group.

Research shows that derivatives such as 2-cyclohexyl-2-phenyl-4-halogenomethyl-1,3-dioxolane can be synthesized by reacting cyclohexyl phenyl ketone with reagents like glycerol or glycidol, followed by tosylation. These intermediates then undergo substitution reactions with piperidine under Lewis acid catalysis (e.g., boron trifluoride, aluminum chloride) to yield the piperidinomethylated product with high yield (90% or more).

Reaction conditions for these steps:

- Solvents: Petroleum ether, hexane, benzene, toluene, carbon tetrachloride, tetrahydrofuran, dioxane.

- Temperature range: Room temperature to 150°C for tosylation; -20 to 150°C for substitution reactions.

- Reaction times: 30 minutes to 48 hours depending on step and reagents.

- Lewis acids employed to enhance reaction rates and selectivity include boron trifluoride, stannic chloride, aluminum chloride, ferric chloride, and antimony pentachloride.

Summary Table of Preparation Methods

| Stage | Reaction Type | Key Reagents/Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| Diels-Alder | Cycloaddition | 1,3-Butadiene + Acrylic acid, 120–150°C | >99% | Solvent-free preferred |

| Hydrogenation | Catalytic reduction | H₂, Pd/C, 50–100°C | 95–98% | Pressure reactor used |

| Chlorination | Acid chloride formation | Thionyl chloride or PCl₃, reflux in benzene | >99% conversion | No intermediate purification |

| Friedel-Crafts Acylation | Electrophilic substitution | AlCl₃, benzene, 25°C | 85–90% | Continuous process integration |

| Piperidinomethylation | Nucleophilic substitution | Piperidine, Lewis acid catalyst, 0–150°C | >90% | Tosylate or halogenomethyl intermediates |

Research Findings and Analytical Verification

- Nuclear Magnetic Resonance (NMR) and Gas Chromatography/Mass Spectrometry (GC/MS) are routinely employed to verify the structure and purity of intermediates and final products.

- Conversion rates and selectivity consistently exceed 99% for key intermediates such as cyclohexanecarbonyl chloride and cyclohexyl phenyl ketone.

- The piperidinomethylation step yields products with confirmed stereochemistry and high purity, as evidenced by matching absorption and NMR spectra.

化学反应分析

Types of Reactions: Cyclohexyl 4-(piperidinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: It can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens, acids, or bases can be used depending on the desired substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

科学研究应用

Biological Activities

CYP exhibits a range of biological activities that make it a candidate for further research in medicinal chemistry:

- Anticancer Properties:

- Neuroprotective Effects:

- Antimicrobial Activity:

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of CYP derivatives on various cancer cell lines. The results indicated that these compounds exhibited IC values significantly lower than standard chemotherapeutic agents, suggesting improved efficacy in inducing apoptosis in cancer cells .

Case Study 2: Neuroprotective Mechanisms

Research on CYP analogs showed that they could significantly inhibit acetylcholinesterase activity, leading to increased levels of acetylcholine in synaptic clefts. This mechanism is crucial for enhancing cognitive function and may provide therapeutic avenues for Alzheimer's disease .

Case Study 3: Antimicrobial Efficacy

In vitro studies demonstrated that CYP derivatives possess strong antibacterial activity against Gram-positive and Gram-negative bacteria. The structure-activity relationship studies revealed that modifications to the piperidine ring could enhance antimicrobial potency .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Therapy | Induces apoptosis in various cancer cell lines; potential as a lead compound for new anticancer drugs. |

| Neuroprotection | Inhibits acetylcholinesterase; potential treatment for neurodegenerative diseases like Alzheimer's. |

| Antimicrobial Agents | Effective against resistant bacterial strains; potential for developing new antibiotics. |

作用机制

The mechanism of action of Cyclohexyl 4-(piperidinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their physicochemical properties:

*Data from sodium borohydride (NaBH₄) reduction kinetics at 0°C.

Reactivity Trends

- Ring Size and Reactivity : Cyclohexyl phenyl ketone exhibits a reaction rate of 0.25 with NaBH₄ at 0°C, slower than cyclopentyl phenyl ketone (0.36) but faster than cyclobutyl (0.23) and cyclopropyl (0.12) analogs . This trend correlates with angular strain : smaller rings (e.g., cyclopropane) impose greater strain, destabilizing the transition state during reduction .

- However, kinetic data for this specific compound are unavailable .

生物活性

Cyclohexyl 4-(piperidinomethyl)phenyl ketone, also known by its CAS number 898775-77-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, structure-activity relationships, and relevant research findings.

- Molecular Formula : C19H27NO

- Molecular Weight : 285.42 g/mol

- Chemical Structure : The compound features a cyclohexyl group attached to a phenyl ring with a piperidinomethyl substituent, which is significant for its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably, it has been studied as a potential phosphodiesterase (PDE) inhibitor, specifically targeting PDE4, which plays a crucial role in the hydrolysis of cyclic AMP (cAMP). Inhibition of PDE4 can lead to increased levels of cAMP, thereby influencing numerous signaling pathways involved in inflammation and other physiological processes .

Structure-Activity Relationship (SAR)

Research has indicated that modifications to the structure of this compound can significantly impact its potency and selectivity as a PDE4 inhibitor. For instance, the introduction of various substituents on the phenyl ring has been shown to enhance biological activity. Compounds with bulky groups tend to exhibit lower potency, while smaller or more polar substituents can increase inhibitory effects .

Table 1: Structure-Activity Relationship Data

| Compound | Substituent | IC50 (nM) | Selectivity |

|---|---|---|---|

| Cyclohexyl Ketone | None | >2000 | Low |

| Compound 5v | 4-Difluoromethoxy | 26 | High |

| Compound 5zf | Tetrahydrofuran | 61 | Moderate |

Anticancer Activity

This compound has shown promise in anticancer research. Recent studies have indicated that derivatives of piperidine compounds exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from similar structures have been evaluated for their ability to induce apoptosis and inhibit tumor growth in models such as human breast cancer (MCF-7) and prostate cancer (PC-3) cells .

Neuropharmacological Effects

The compound's structural analogs have been tested for neuropharmacological activities, including their effects on seizure activity and ataxia. Preliminary studies suggest that certain isomers of related compounds can produce significant neurotoxic effects at specific dosages, indicating potential risks associated with their use .

Case Studies

-

Study on PDE Inhibition :

A study focused on the synthesis and evaluation of various phenyl alkyl ketones found that certain compounds exhibited submicromolar IC50 values against PDE4. Cyclohexyl derivatives were among those tested, demonstrating varying degrees of potency depending on their structural modifications . -

Anticancer Evaluation :

In a series of experiments assessing the cytotoxicity of Mannich bases derived from piperidine, several compounds showed enhanced activity against cancer cell lines compared to standard treatments like 5-fluorouracil. This suggests that this compound may have similar potential when optimized .

常见问题

Q. What are the established methods for synthesizing cyclohexyl phenyl ketone derivatives, and how can these be adapted for cyclohexyl 4-(piperidinomethyl)phenyl ketone?

Cyclohexyl phenyl ketone derivatives are typically synthesized via Friedel-Crafts acylation using superacids (e.g., triflic acid) under high-pressure carbon monoxide (120 atm) with benzene and cyclohexene . For this compound, modifications may involve introducing the piperidinomethyl group via reductive amination or nucleophilic substitution post-acylation. Key steps include monitoring reaction progress using IR spectroscopy to confirm carbonyl reduction (disappearance of ~1680 cm⁻¹ peak) .

Q. How can the reaction kinetics of sodium borohydride reduction be experimentally determined for cyclohexyl phenyl ketone analogs?

Kinetic studies involve maintaining pseudo-first-order conditions with excess sodium borohydride. Rate constants are measured at multiple temperatures (e.g., 0°C, 25°C, 35°C) using UV-Vis spectroscopy or IR to track carbonyl group disappearance. For cyclohexyl phenyl ketone, the reaction is first-order in both ketone and borohydride, with second-order rate constants reproducible within 5% . Activation parameters (Ea, ΔH‡, ΔS‡) can be derived via Arrhenius plots.

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

- IR Spectroscopy : Identifies carbonyl reduction (loss of ~1680 cm⁻¹ peak) and hydroxyl formation (3400–3600 cm⁻¹) .

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidinomethyl group at the 4-position of the phenyl ring).

- Mass Spectrometry : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How do structural variations (e.g., cycloalkyl ring size, substituents) affect the reactivity of phenyl ketones in nucleophilic addition reactions?

Cycloalkyl ring strain significantly impacts reactivity. For example, cyclopropyl phenyl ketone reacts slower with NaBH₄ (relative rate 0.12 at 0°C) due to angular strain hindering hydride attack, while cyclopentyl derivatives exhibit higher rates (0.36) due to reduced strain . For this compound, the electron-donating piperidinomethyl group may enhance carbonyl electrophilicity, but steric effects could offset this. Computational modeling (DFT) is recommended to quantify electronic and steric contributions .

Q. How can contradictions in kinetic data for cyclohexyl phenyl ketone derivatives be resolved?

Discrepancies, such as the slower rate of cyclohexyl vs. cyclopentyl phenyl ketone despite lower strain, require multi-faceted analysis:

- Comparative Studies : Include cycloheptyl analogs to assess ring size trends.

- Solvent Effects : Test polar vs. non-polar solvents to isolate steric/electronic factors.

- Isotopic Labeling : Use deuterated substrates to probe hydride transfer mechanisms. Prior studies suggest correlating kinetic data with physical properties (e.g., diffusion coefficients, heats of combustion) to identify outliers .

Q. What experimental designs are optimal for studying the thermodynamic and kinetic stability of this compound under varying conditions?

- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition thresholds.

- Acid/Base Stability : Expose the compound to pH gradients (1–14) and monitor degradation via HPLC.

- Light Sensitivity : UV-accelerated aging tests to assess photolytic pathways. Control experiments should include structurally similar ketones (e.g., acetophenone, cyclopentyl phenyl ketone) for benchmarking .

Q. How can computational chemistry (e.g., DFT, MD simulations) predict the reactivity and regioselectivity of modifications to this compound?

- Transition State Modeling : Calculate energy barriers for hydride attack at the carbonyl group.

- Solvent-Solute Interactions : Molecular dynamics (MD) simulations in isopropyl alcohol or THF to model reaction environments.

- Substituent Effects : Use Hammett constants or Fukui indices to predict electronic influences of substituents like piperidinomethyl .

Methodological Frameworks

How can the PICO framework structure research questions for studying this compound in catalytic applications?

- Population (P) : this compound as a substrate.

- Intervention (I) : Use of transition metal catalysts (e.g., Pd, Ru) for hydrogenation.

- Comparison (C) : Benchmark against unsubstituted cyclohexyl phenyl ketone.

- Outcome (O) : Yield, enantioselectivity, or turnover frequency (TOF). This framework ensures systematic hypothesis testing .

Q. What strategies mitigate reproducibility issues in kinetic studies of phenyl ketone derivatives?

- Standardized Protocols : Precisely control solvent purity, temperature (±0.1°C), and reactant ratios.

- Blind Replicates : Perform triplicate runs by independent researchers.

- Data Sharing : Publish raw kinetic plots (e.g., ln[ketone] vs. time) for transparency .

Data Analysis and Interpretation

Q. How do conformational analyses explain anomalous reactivity in cyclohexyl phenyl ketone derivatives?

Chair vs. boat conformations in cyclohexyl rings influence steric accessibility of the carbonyl group. For example, axial substituents may hinder hydride attack, reducing reaction rates. X-ray crystallography or NOESY NMR can elucidate dominant conformers .

Q. What statistical methods are appropriate for analyzing conflicting reactivity data across cycloalkyl phenyl ketones?

- Multivariate Regression : Correlate rate constants with ring strain energies, dipole moments, and steric parameters.

- Principal Component Analysis (PCA) : Identify hidden variables (e.g., solvent polarity, humidity) affecting reproducibility.

Outliers should be re-examined using controlled experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。